4-Chloro-2-methylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₇H₆ClNO₂·HCl and a molecular weight of approximately 171.58 g/mol. This compound is a derivative of pyridine and features a chloro group at the 4-position, a methyl group at the 2-position, and a carboxylic acid functional group at the 3-position of the pyridine ring. It is commonly used in various chemical syntheses and biological applications due to its unique structural properties.
These reactions make it versatile for synthesizing various derivatives and compounds in medicinal chemistry.
4-Chloro-2-methylpyridine-3-carboxylic acid hydrochloride exhibits notable biological activities, particularly in pharmacological contexts. Some studies suggest it may have potential as an antimicrobial agent and could serve as an intermediate in the synthesis of biologically active compounds. Its structural features allow it to interact with biological targets, although specific mechanisms of action require further investigation.
The synthesis of 4-chloro-2-methylpyridine-3-carboxylic acid hydrochloride can be achieved through several methods:
A detailed patent outlines a high-purity preparation process involving these steps, emphasizing purification techniques to isolate the desired compound effectively .
The applications of 4-chloro-2-methylpyridine-3-carboxylic acid hydrochloride are diverse:
Several compounds share structural similarities with 4-chloro-2-methylpyridine-3-carboxylic acid hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 6-Chloro-5-methylpyridine-2-carboxylic acid | 0.94 | Different position of chloro and carboxylic groups |
| Methyl 6-chloro-4-methylpicolinate | 0.91 | Methyl ester instead of carboxylic acid |
| 6-Chloro-5-cyanopicolinic acid | 0.84 | Contains a cyano group instead of a carboxylic acid |
| 3-Amino-6-chloropicolinic acid hydrochloride | 0.81 | Contains an amino group, altering its biological activity |
The uniqueness of 4-chloro-2-methylpyridine-3-carboxylic acid hydrochloride lies in its specific arrangement of functional groups, which may confer distinct biological properties compared to its analogs.